4-Hydroxymyxol

Description

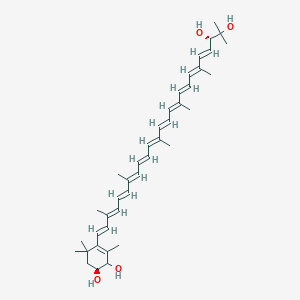

Structure

3D Structure

Properties

Molecular Formula |

C40H56O4 |

|---|---|

Molecular Weight |

600.9 g/mol |

IUPAC Name |

(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23S)-23,24-dihydroxy-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaenyl]-3,5,5-trimethylcyclohex-3-ene-1,2-diol |

InChI |

InChI=1S/C40H56O4/c1-29(18-13-20-31(3)21-15-23-33(5)25-27-37(42)40(9,10)44)16-11-12-17-30(2)19-14-22-32(4)24-26-35-34(6)38(43)36(41)28-39(35,7)8/h11-27,36-38,41-44H,28H2,1-10H3/b12-11+,18-13+,19-14+,21-15+,26-24+,27-25+,29-16+,30-17+,31-20+,32-22+,33-23+/t36-,37-,38?/m0/s1 |

InChI Key |

BOVRCQYBOHNUIF-GPAYNWNWSA-N |

SMILES |

CC1=C(C(CC(C1O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H](C(C)(C)O)O)/C)/C |

Canonical SMILES |

CC1=C(C(CC(C1O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C |

Synonyms |

4-hydroxymyxol |

Origin of Product |

United States |

Natural Occurrence and Distribution of 4 Hydroxymyxol

Cyanobacterial Species as Primary Biological Producers

Cyanobacteria are recognized for their complex pigment systems, which include a variety of carotenoids that serve in light-harvesting and photoprotection. Among these is 4-Hydroxymyxol, a derivative of myxol (B1255019). Its distribution is not uniform across all cyanobacteria, with its presence being specifically documented in certain species and strains. The following subsections detail the occurrence of this compound and its glycosylated forms in several key cyanobacterial genera.

Anabaena variabilis Strains (e.g., ATCC 29413)

Research on Anabaena variabilis ATCC 29413 has provided significant insights into the biosynthesis of this compound. Notably, this strain is unique in that it contains the free forms of myxol and this compound, rather than the more commonly found glycosylated versions. oup.comunit.no In a detailed analysis of its carotenoid composition, the major carotenoids were identified as β-carotene, echinenone (B51690), and canthaxanthin (B1668269). oup.comunit.no However, the presence of free this compound was a key finding, distinguishing this strain from other cyanobacteria that typically produce myxol glycosides. oup.comunit.no The 4-hydroxyl group of this compound in A. variabilis ATCC 29413 is a rare equimolar mixture of (4R) and (4S) configurations. oup.comunit.no The absence of myxol glycosides suggests that this strain may lack the gene for or the activity of the glycosyltransferase enzyme responsible for attaching a sugar moiety to the myxol backbone. oup.comunit.no

| Carotenoid Data for Anabaena variabilis ATCC 29413 | |

| Compound | Form |

| This compound | Free form |

| Myxol | Free form |

| β-Carotene | Major |

| Echinenone | Major |

| Canthaxanthin | Major |

Nostoc Species (e.g., Nostoc punctiforme)

In studies of Nostoc punctiforme PCC 73102, a close relative of Anabaena, the carotenoid profile includes derivatives of myxol. While free this compound has not been reported, research suggests the presence of a glycosylated form, this compound 2′-fucoside. oup.comoup.com The primary carotenoids in this species are β-carotene and echinenone, with smaller amounts of canthaxanthin, β-cryptoxanthin, and zeaxanthin (B1683548). oup.comnih.gov The identification of myxol 2'-fucoside and 4-ketomyxol (B1256915) 2'-fucoside in N. punctiforme indicates a functional pathway for myxol glycoside synthesis. oup.comnih.gov The potential presence of this compound 2′-fucoside, although in low amounts, points to the hydroxylation of the myxol fucoside structure within this species. oup.com

Synechococcus Species (e.g., PCC 7002)

The cyanobacterium Synechococcus sp. strain PCC 7002 is known to produce a diverse array of carotenoids, including β-carotene, zeaxanthin, and the unique aromatic carotenoid synechoxanthin. nih.govasm.orgacs.org It also synthesizes the monocyclic xanthophyll myxoxanthophyll, which has been identified as myxol-2′ fucoside. asm.org However, based on the available research, the presence of this compound or its glycosylated derivatives has not been explicitly documented in Synechococcus sp. PCC 7002. nih.govasm.orgacs.orgasm.orgnih.govoup.com While the biosynthetic pathway for myxoxanthophyll exists, the specific enzymatic step to produce the 4-hydroxy variant is not reported for this species.

Cylindrospermopsis raciborskii

The invasive freshwater cyanobacterium Cylindrospermopsis raciborskii has been shown to produce this compound glycoside, a compound also known by the common name aphanizophyll. tandfonline.comtandfonline.comtandfonline.com Studies comparing C. raciborskii with other native cyanobacteria have highlighted the role of this photoprotective carotenoid. tandfonline.comtandfonline.comtandfonline.com The content of this compound glycoside in C. raciborskii increases significantly in response to decreasing temperatures and increasing light intensities, suggesting a crucial role in acclimation to environmental stress. tandfonline.comtandfonline.comtandfonline.com Besides this compound glycoside, this species also contains myxol glycoside (myxoxanthophyll), β-carotene, and echinenone. tandfonline.comtandfonline.comtandfonline.com In some strains, 2-hydroxymyxol 2′-α-l-fucoside has been identified as a major carotenoid, indicating variability in the hydroxylation position on the myxol backbone within this genus. unit.noresearchgate.netresearchgate.net

Aphanizomenon gracile

Aphanizomenon gracile, a native cyanobacterium, also contains this compound glycoside (aphanizophyll) as part of its carotenoid profile. tandfonline.comtandfonline.comtandfonline.comcarotenoiddb.jp Comparative studies with C. raciborskii show that while both species produce this compound, the response to environmental cues differs. A. gracile shows a less pronounced increase in the ratio of this compound glycoside to chlorophyll (B73375) a under low-temperature stress compared to the invasive C. raciborskii. tandfonline.comtandfonline.comtandfonline.com The major lipophilic pigments in A. gracile are chlorophyll a, β-carotene, echinenone, this compound glycoside, and myxol glycoside. tandfonline.comtandfonline.comtandfonline.com

| Pigment Distribution in C. raciborskii and A. gracile | |

| Species | Key Carotenoids |

| Cylindrospermopsis raciborskii | This compound glycoside (Aphanizophyll), Myxol glycoside, β-Carotene, Echinenone |

| Aphanizomenon gracile | This compound glycoside (Aphanizophyll), Myxol glycoside, β-Carotene, Echinenone, Canthaxanthin |

Other Microbial Sources and Environmental Isolates

While cyanobacteria are the most well-documented producers of this compound, evidence suggests its potential presence in other microbial groups. The direct precursor to this compound, a carotenoid named myxol, has been identified in marine bacteria belonging to the family Flavobacteriaceae. researchgate.netnih.gov One such bacterium, Flavobacterium sp. strain P99-3 (MBIC 03313), isolated from a marine sponge, was the first microorganism reported to produce free myxol. researchgate.net Another marine bacterium, strain YM6-073 (MBIC 06409), also from the Flavobacteriaceae family, is known to produce myxol. researchgate.net The presence of the myxol structure in these bacteria suggests the potential for its conversion to this compound, although direct detection of this compound in these specific strains has not been explicitly reported.

The primary and most extensively studied sources of this compound are cyanobacteria. The filamentous cyanobacterium Anabaena variabilis ATCC 29413 is a notable producer, distinguished by the presence of free this compound, which is uncommon as this compound is typically found in its glycosylated form in cyanobacteria. researchgate.netoup.com In this particular strain, myxol glycosides are absent, making it a significant subject for studying the characteristics of free myxol and its derivatives. oup.com

Other cyanobacterial species are also known to contain this compound, usually as a glycoside. For instance, this compound glycoside has been identified in various cyanobacterial genera. researchgate.netoup.com Research on the invasive cyanobacterium Cylindrospermopsis raciborskii has revealed the presence of this compound 2′-glycoside. Studies have also pointed to the presence of this compound glycoside in species of Nostoc. oup.com The terrestrial cyanobacterium Nostoc commune NIES-24 has been found to produce 2-hydroxymyxol 2′-fucoside, a related compound. dntb.gov.ua

The table below summarizes the occurrence of this compound and its direct precursor, myxol, in various microbial species.

| Microbial Species | Compound Detected | Form | Reference(s) |

| Anabaena variabilis ATCC 29413 | This compound, Myxol | Free form | researchgate.netoup.com |

| Cylindrospermopsis raciborskii | This compound 2′-glycoside | Glycoside | |

| Nostoc species | This compound glycoside | Glycoside | oup.com |

| Flavobacterium sp. P99-3 | Myxol | Free form | researchgate.net |

| Flavobacteriaceae bacterium YM6-073 | Myxol | Free form | researchgate.net |

Ecological Niches and Habitats Associated with this compound Producers

The microorganisms that produce this compound inhabit a wide range of environments, reflecting the diversity of the producers themselves.

The cyanobacterium Anabaena variabilis, a significant source of free this compound, is found in a variety of aquatic and terrestrial habitats. It can exist as plankton in shallow water and is also found in moist soil. This versatility allows it to thrive in diverse ecological niches. Furthermore, some species of Anabaena form symbiotic relationships with plants, such as the mosquito fern (Azolla), providing fixed nitrogen to their host.

The production of this compound glycosides in some cyanobacteria appears to be influenced by environmental conditions, suggesting an ecological role for this compound. For example, in Cylindrospermopsis raciborskii, the ratio of this compound glycoside to chlorophyll a has been observed to increase in response to suboptimal low temperatures and high light intensities. This suggests that this compound may function as a photoprotective agent, helping the organism to cope with light-induced stress in challenging environments. The accumulation of such carotenoids under abiotic stress conditions, such as high light and suboptimal temperatures, has been noted in various cyanobacteria. ptbioch.edu.pl

The marine bacteria that produce myxol, the precursor to this compound, are found in marine environments. Flavobacterium sp. P99-3, for instance, was isolated from a marine sponge, indicating its association with marine invertebrates. jst.go.jp The ability of these bacteria to produce carotenoids like myxol may play a role in their survival in the marine ecosystem, potentially offering protection against oxidative stress.

In general, environmental factors such as light intensity, temperature, and nutrient availability are known to influence the production of secondary metabolites, including carotenoids, in microorganisms. maxapress.com The presence of this compound in organisms adapted to diverse and sometimes extreme environments underscores its potential importance for their survival and adaptation.

Biosynthesis and Metabolic Pathways of 4 Hydroxymyxol

Precursor Compounds and Initial Carotenoid Biogenesis

The journey to 4-hydroxymyxol begins with the fundamental building blocks of all carotenoids. The general carotenoid biosynthetic pathway, known as carotenogenesis, can be broadly divided into several stages, starting with the synthesis of the C40 backbone and culminating in a variety of structurally diverse carotenoids. frontiersin.org

The initial committed step in carotenoid biosynthesis is the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid precursor, to form the colorless C40 carotenoid, phytoene (B131915). scielo.braocs.orgwikipedia.org This reaction is catalyzed by the enzyme phytoene synthase. Phytoene then undergoes a series of desaturation steps, which introduce conjugated double bonds into the molecule. wikipedia.org In plants and cyanobacteria, this process requires multiple enzymes to convert phytoene into the vibrant red carotenoid, lycopene (B16060). aocs.org

Lycopene is a critical branch-point intermediate in the biosynthesis of most carotenoids. frontiersin.orgfrontiersin.org It is a linear, unsaturated hydrocarbon with the chemical formula C40H56. nih.govfao.orgdrugbank.comresearchgate.netfrontiersin.org Its extended system of conjugated double bonds is responsible for its characteristic red color and its potent antioxidant properties. From lycopene, the pathway can diverge to form cyclic carotenoids, such as β-carotene, through the action of lycopene cyclases. lipidbank.jpmdpi.com Phytoene and its desaturation product, phytofluene, are considered precursor carotenoids to lycopene and are found in many carotenoid-containing foods. nih.govnih.gov

Table 1: Key Precursor Compounds in Carotenoid Biosynthesis

| Compound | Chemical Formula | Key Role |

|---|---|---|

| Phytoene | C40H64 | First C40 intermediate in carotenoid biosynthesis. wikipedia.orgfda.govfoodb.canaturalcompoundsolutions.com |

| Lycopene | C40H56 | Central precursor for a wide range of cyclic and acyclic carotenoids. nih.govfao.orgdrugbank.comresearchgate.netfrontiersin.org |

In certain cyanobacteria, the biosynthetic pathway leads to the formation of myxol (B1255019), a monocyclic xanthophyll. frontiersin.orgwikipedia.org Myxol serves as the direct precursor for the synthesis of this compound. researchgate.netmdpi.comoup.comnih.gov The formation of myxol itself is a multi-step process that begins with lycopene. wikipedia.orgasm.org In the cyanobacterium Anabaena sp. PCC 7120, β-carotene hydroxylase (CrtR) is involved in the synthesis of myxol. ptbioch.edu.pl

Myxol is characterized by a chemical formula of C40H56O3 and is classified as a xanthophyll. eragene.comnih.gov It can exist in a free form or be glycosylated to form myxoxanthophylls. wikipedia.orgptbioch.edu.plresearchgate.netnih.gov The presence of free myxol, along with this compound, has been specifically identified in the cyanobacterium Anabaena variabilis ATCC 29413. mdpi.comoup.comnih.gov

Phytoene and Lycopene as Central Intermediates

Enzymatic Transformations Leading to this compound Formation

The conversion of myxol to this compound involves specific enzymatic transformations that target the C-4 position of the β-ring. Research suggests two potential pathways for this conversion. researchgate.netresearchgate.net

The introduction of a hydroxyl group at the C-4 position is the defining step in the formation of this compound. This can occur either through a direct hydroxylation event or via a two-step process involving a keto intermediate.

One proposed pathway for the formation of this compound is the direct hydroxylation of myxol at the C-4 position. researchgate.netresearchgate.net This reaction would be catalyzed by a specific hydroxylase enzyme that recognizes myxol as its substrate. While plausible, the specific enzyme responsible for this direct hydroxylation has not been definitively characterized in all organisms that produce this compound.

An alternative and well-documented pathway involves a two-step process. First, myxol is oxidized to form a 4-ketomyxol (B1256915) intermediate. researchgate.netresearchgate.net This oxidation is catalyzed by a β-carotene ketolase, such as CrtW. frontiersin.orgswan.ac.uk In Anabaena sp. PCC 7120, the enzyme CrtW has been functionally characterized and is associated with the conversion of myxol to 4-keto-myxol. frontiersin.org Subsequently, this 4-ketomyxol intermediate is reduced to this compound. researchgate.netresearchgate.netcarotenoiddb.jpcarotenoiddb.jp This reduction reaction would be catalyzed by a reductase enzyme. The presence of both (4R) and (4S) configurations of the hydroxyl group in this compound from Anabaena variabilis ATCC 29413 suggests a non-stereospecific reduction of the C-4 keto group. oup.com The glycosylated form, 4-ketomyxol 2'-fucoside, has also been identified and is known to be reduced to this compound 2'-fucoside. carotenoiddb.jpgenome.jpnp-mrd.orguni.luoup.com

Table 2: Compounds Involved in the Final Steps of this compound Biosynthesis

| Compound | Chemical Formula | Role in Biosynthesis |

|---|---|---|

| Myxol | C40H56O3 | Direct precursor to this compound. eragene.comnih.gov |

| 4-Ketomyxol | C40H54O4 | Intermediate in the two-step pathway to this compound. uni.lu |

| This compound | C40H56O4 | The final product of the biosynthetic pathway. lipidbank.jp |

Direct Hydroxylation of Myxol

Role of Specific Enzyme Classes and Identified Enzymes

The formation of this compound and its precursors is contingent on the catalytic activity of several key enzyme classes. These include ketolases, desaturases, hydroxylases, and glycosyltransferases, which are responsible for introducing keto groups, double bonds, hydroxyl groups, and sugar moieties, respectively, onto the carotenoid backbone.

Beta-carotene ketolases are crucial enzymes responsible for the synthesis of various ketocarotenoids. mdpi.com In cyanobacteria, two distinct types of these enzymes have been identified: CrtO and CrtW. mdpi.com While both catalyze the ketolation of the β-ionone ring, they often exhibit different substrate specificities and function in separate pathways depending on the organism. mdpi.comoup.com

CrtO : This ketolase is typically associated with the conversion of β-carotene into the monoketo-carotenoid echinenone (B51690). mdpi.comgenome.jp In organisms like Anabaena sp. PCC 7120, CrtO is primarily involved in the echinenone synthesis pathway. oup.comgenome.jp

CrtW : This enzyme demonstrates a broader substrate flexibility. It can introduce one or two keto groups at the C-4 and C-4' positions of the β-ring. mdpi.comresearchgate.net CrtW is capable of converting β-carotene to canthaxanthin (B1668269) and zeaxanthin (B1683548) to astaxanthin. oup.comresearchgate.net Crucially for the biosynthesis of this compound precursors, CrtW is also known to convert myxol into 4-ketomyxol in species such as Anabaena sp. PCC 7120 and Nostoc punctiforme. mdpi.comoup.comresearchgate.net This function is central to one of the proposed pathways for this compound formation. mdpi.comresearchgate.net

The functional roles of these ketolases in various cyanobacteria are summarized in the table below.

| Enzyme | Class | Typical Substrate(s) | Typical Product(s) | Organism(s) with Identified Function |

| CrtW | Beta-Carotene Ketolase | β-carotene, Zeaxanthin, Myxol | Canthaxanthin, Astaxanthin, 4-Ketomyxol | Anabaena sp. PCC 7120, Nostoc punctiforme, Gloeobacter violaceus mdpi.comoup.comresearchgate.net |

| CrtO | Beta-Carotene Ketolase | β-carotene | Echinenone | Synechocystis sp. PCC 6803, Anabaena sp. PCC 7120 mdpi.comoup.comgenome.jp |

Carotenoid desaturases are responsible for introducing additional double bonds into the polyene chain of carotenoids. A key enzyme in the biosynthesis of myxoxanthophyll and its derivatives is the C-3',4' desaturase, CrtD. asm.orgnih.gov

The CrtD enzyme, encoded by the slr1293 gene in Synechocystis sp. PCC 6803, is essential for myxoxanthophyll biosynthesis. asm.orgnih.govebi.ac.uk Its primary function is to introduce a double bond at the 3',4' position of the ψ-end of a monocyclic carotenoid precursor. asm.org This reaction extends the conjugated double bond system, a characteristic feature of myxoxanthophylls. asm.orgnih.gov

Research has shown that CrtD acts on the precursor neurosporene, establishing it as a critical branch point between the general carotene pathway and the specialized myxoxanthophyll pathway. asm.orgnih.gov By catalyzing this committed step, CrtD plays a pivotal role in directing the flow of precursors toward the synthesis of myxol and its derivatives. asm.orgnih.gov Homologs of the gene encoding CrtD are found across various cyanobacteria where myxoxanthophyll synthesis occurs. ebi.ac.ukebi.ac.uk

Hydroxylation and glycosylation are final modification steps that produce the diversity of xanthophylls seen in nature.

Hydroxylases (CruF, CrtG, CrtR) : Several hydroxylases are involved in carotenoid biosynthesis. The well-conserved β-carotene hydroxylase, CrtR , introduces hydroxyl groups at the C-3 and C-3' positions of the β-ring, a necessary step for producing myxol from deoxymyxol (B1256725) and zeaxanthin from β-carotene. mdpi.comasm.orgasm.orgCruF has been identified as a carotenoid 1'-hydroxylase in Synechococcus sp. PCC 7002, modifying the acyclic ψ-end of the molecule. nih.govoup.comresearchgate.net Another key enzyme, CrtG , is a 2,2'-β-hydroxylase that can add hydroxyl groups to the C-2 and C-2' positions, converting myxol to 2-hydroxymyxol and zeaxanthin to nostoxanthin (B1256873). mdpi.comoup.com

Glycosyltransferases (CruG) : In most myxoxanthophyll-producing cyanobacteria, the final step is the attachment of a sugar moiety, a reaction catalyzed by a glycosyltransferase. The enzyme CruG has been identified as a 2'-O-glycosyltransferase in Synechococcus sp. PCC 7002, responsible for attaching a fucose sugar to the 2'-hydroxyl group of the myxol backbone to form myxoxanthophyll. nih.govoup.comresearchgate.netswan.ac.uk The presence of free myxol and this compound in Anabaena variabilis ATCC 29413 suggests this strain lacks a functional glycosyltransferase for this pathway. oup.comnih.gov

Carotenoid Desaturases (e.g., CrtD) in Myxoxanthophyll Biosynthesis

Proposed Biosynthetic Pathway Models

Based on the identification of carotenoids and the genomic data from various cyanobacteria, specific models for the biosynthesis of this compound and related compounds have been proposed.

The cyanobacterium Anabaena variabilis ATCC 29413 is unique in that it produces free myxol and this compound, but not the corresponding glycosylated forms (myxoxanthophylls) typically found in other strains. oup.comnih.gov This observation, coupled with genomic analysis, has led to the proposal of a specific biosynthetic pathway. researchgate.netoup.com

The synthesis proceeds from lycopene to myxol through the action of enzymes including a lycopene cyclase and hydroxylases. Myxol then serves as the direct precursor to this compound. Two primary pathways have been proposed for this final conversion researchgate.net:

Pathway I (Ketolation followed by Reduction) : In this model, myxol is first oxidized at the C-4 position by a β-carotene ketolase, likely CrtW, to form the intermediate 4-ketomyxol. mdpi.comresearchgate.net This keto group is then subsequently reduced by an unidentified reductase enzyme to yield this compound. researchgate.net The presence of a mixture of (4R) and (4S) configurations of the hydroxyl group in the final product supports the hypothesis of a chemical-like reduction of a keto group. researchgate.netoup.com

Pathway II (Direct Hydroxylation) : This alternative pathway suggests that myxol is directly converted to this compound through the action of a specific hydroxylase enzyme that acts on the C-4 position of the β-ring. researchgate.net

The proposed pathways in A. variabilis ATCC 29413 are outlined below.

| Pathway | Step 1 | Enzyme (Proposed) | Step 2 | Enzyme (Proposed) | Final Product |

| Pathway I | Myxol → 4-Ketomyxol | CrtW (β-carotene ketolase) mdpi.comresearchgate.net | 4-Ketomyxol → this compound | Reductase researchgate.net | This compound |

| Pathway II | Myxol → this compound | C-4 Hydroxylase researchgate.net | - | - | This compound |

The biosynthetic pathway leading to this compound in A. variabilis ATCC 29413 represents a significant variation from the canonical myxoxanthophyll pathway found in other cyanobacteria like Synechocystis sp. PCC 6803 and Synechococcus sp. PCC 7002. nih.govasm.org

Comparison with Myxoxanthophyll Synthesis : The primary divergence lies in the final modification steps. In the typical myxoxanthophyll pathway, the myxol precursor undergoes glycosylation, where a sugar molecule is attached to the 2'-hydroxyl group by a glycosyltransferase such as CruG. nih.govswan.ac.uk This results in a polar glycosidic carotenoid. In contrast, A. variabilis ATCC 29413 lacks this glycosylation step and instead performs further modification on the β-ring to produce the non-glycosylated this compound. oup.comnih.gov While the initial steps from lycopene to myxol share common enzymes (e.g., CrtD, CrtR), the end product is fundamentally different due to the absence of glycosyltransferase activity and the presence of an alternative C-4 modification pathway. researchgate.netoup.com

Comparison with Other Xanthophylls : The synthesis of other common xanthophylls, such as zeaxanthin, also provides a useful comparison. Zeaxanthin is formed from β-carotene via hydroxylation at the C-3 and C-3' positions by the CrtR hydroxylase. mdpi.com Further hydroxylation at the C-2 and C-2' positions by CrtG can produce nostoxanthin. mdpi.com This highlights the principle of enzyme specificity in determining the final product; different hydroxylases (CrtR, CrtG, and the proposed C-4 hydroxylase for this compound) act on specific carbon atoms of the carotenoid rings to generate a wide array of xanthophylls. The myxol-based pathways (leading to myxoxanthophyll and this compound) are distinct from the β-carotene-based pathways (leading to zeaxanthin and nostoxanthin) as they start from a monocyclic precursor. frontiersin.org

Anabaena variabilis ATCC 29413 Biosynthetic Pathways (Pathways I and II)

Genetic Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic level, involving a suite of specific genes and complex regulatory networks that respond to the cell's metabolic and environmental status.

The synthesis of this compound is intrinsically linked to the broader carotenoid biosynthetic pathway, originating from precursors like γ-carotene. While the precise enzymatic step for the introduction of the hydroxyl group at the C-4 position is not definitively characterized, the pathway to its immediate precursor, myxol, is better understood.

Key genes involved in the synthesis of myxol and its derivatives have been identified in various cyanobacteria. The conversion of γ-carotene to myxol and its glycosylated forms (myxoxanthophylls) involves several crucial enzymes encoded by specific genes. Homologs of genes such as cruF (a lycopene/γ-carotene 1,2-hydratase), crtR (a β-carotene hydroxylase), and cruG (a glycosyltransferase) are central to the myxol biosynthesis pathway. frontiersin.orgswan.ac.uknih.govnih.govnih.gov For instance, in Synechococcus sp. strain PCC 7002, cruF is responsible for the initial hydroxylation step, and cruG for the subsequent glycosylation. nih.gov

The formation of this compound itself is proposed to occur through one of two potential routes: the direct hydroxylation of myxol or the reduction of an intermediate, 4-ketomyxol. researchgate.net The latter would be formed by the action of a β-carotene ketolase, such as CrtW. researchgate.netoup.com The cyanobacterium Anabaena variabilis ATCC 29413 is notable as it produces free myxol and this compound but lacks myxol glycosides, suggesting it may lack a functional glycosyltransferase gene or activity. dntb.gov.uanih.gov This strain provides a valuable model for studying the final steps in this compound synthesis. nih.gov The 4-hydroxyl group of this compound in this strain has been identified as a rare equimolar mixture of (4R) and (4S) configurations. researchgate.netnih.gov

Table 1: Key Genes Implicated in the Biosynthesis of Myxol and its Derivatives

| Gene | Encoded Enzyme | Proposed Function in Pathway | Organism(s) Studied |

| cruF | Lycopene/γ-carotene 1,2-hydratase | Catalyzes the first committed step in myxol synthesis by hydroxylating the ψ end of lycopene or γ-carotene. nih.gov | Synechococcus sp. PCC 7002, Chlorogloeopsis fritschii frontiersin.orgnih.gov |

| crtR | β-carotene hydroxylase | Involved in various hydroxylation steps within the carotenoid pathway, including potentially myxol synthesis. frontiersin.orgnih.gov | Chlorogloeopsis fritschii, Synechocystis sp. PCC 6803 frontiersin.orgnih.gov |

| cruG | Glycosyltransferase | Transfers a sugar moiety (e.g., fucose) to myxol, forming myxol glycosides (myxoxanthophyll). frontiersin.orgnih.govnih.gov | Synechococcus sp. PCC 7002, Chlorogloeopsis fritschii frontiersin.orgnih.gov |

| CrtW | β-carotene ketolase | May produce 4-ketomyxol from myxol, a potential precursor to this compound. researchgate.netoup.com | Anabaena sp. PCC 7120, Nostoc punctiforme oup.com |

| wcaG | GDP-fucose synthase | Synthesizes GDP-fucose, the substrate for fucosylation in the formation of myxol 2'-fucoside. nih.gov | Anabaena sp. PCC 7120 nih.gov |

The expression of genes encoding carotenoid biosynthetic enzymes is dynamically regulated in response to various signals. Studies in cyanobacteria have revealed several layers of transcriptional control. For example, the transcription factor RppA has been shown to synchronously promote the transcription of genes related to carotenoid biosynthesis during the transition from dark to light, a mechanism to enhance photoprotection. nih.gov

In Chlorogloeopsis fritschii, exposure to UV-B radiation leads to a significant upregulation of genes in the myxol biosynthesis pathway, including cruF, crtR, and cruG. frontiersin.orgswan.ac.uknih.gov This transcriptional activation results in an increased production of myxol 2′-methylpentoside, highlighting a direct link between environmental stress and genetic regulation of this pathway. frontiersin.org The global nitrogen regulator, NtcA, has also been implicated in controlling carotenoid biosynthesis in some cyanobacteria, with NtcA binding sites found in the promoter regions of carotenoid genes, although its direct role can vary between species and conditions. swan.ac.uk

While much of the focus has been on transcriptional regulation, post-transcriptional mechanisms also likely play a role in modulating the final levels of this compound and other carotenoids. These can include regulation of mRNA stability, translational efficiency, and post-translational modification of enzymes, which fine-tune the metabolic flux through the pathway.

Identification and Characterization of Encoding Genes

Environmental Factors Influencing Biosynthetic Pathways

The production of this compound and related myxol glycosides is highly responsive to changes in the external environment, particularly light and temperature. These factors act as signals that trigger acclimation responses, often involving the modulation of the carotenoid profile to protect the photosynthetic apparatus.

Light is a critical factor influencing carotenoid biosynthesis. High light intensities generally lead to an increased ratio of total carotenoids to chlorophyll (B73375) a, which is a key photoprotective adjustment. tandfonline.comtandfonline.com

High Irradiance: In the cyanobacterium Cylindrospermopsis raciborskii, an invasive species, the ratio of the photoprotective carotenoid this compound glycoside (also known as aphanizophyll) to chlorophyll a increases significantly with rising light intensity, particularly at suboptimal temperatures. tandfonline.comtandfonline.com This suggests that this compound derivatives play a crucial role in protecting the cell from photo-oxidative damage under high light stress.

UV-B Radiation: Exposure to UV-B radiation is a potent inducer of the carotenoid biosynthetic pathway. In Chlorogloeopsis fritschii, low levels of UV-B radiation trigger a broad upregulation of carotenogenesis genes, from those responsible for the initial steps leading to lycopene to the specific genes (cruF, crtR, cruG) for the synthesis of myxol 2′-methylpentoside. frontiersin.orgswan.ac.uknih.gov This coordinated genetic response leads to the accumulation of photoprotective myxol glycosides, which are thought to help shield the cell from UV-induced damage. frontiersin.orgnih.gov

Temperature is another major environmental variable that dictates the carotenoid composition in cyanobacteria. Both low and high-temperature stress can trigger significant changes in the biosynthesis of these pigments. researchgate.netresearchgate.netrspsciencehub.com

Low-Temperature Acclimation: In Cylindrospermopsis raciborskii, a decline in temperature from 20°C to 10°C at a moderate light intensity resulted in a pronounced increase in the ratio of total carotenoids to chlorophyll a. tandfonline.comtandfonline.com This increase was primarily attributed to the significantly higher content of this compound glycoside. tandfonline.comtandfonline.com This response is interpreted as a mechanism to avoid photoinhibition at suboptimal temperatures by enhancing photoprotective capacity. tandfonline.comtandfonline.com

Temperature Stress: The balance between different types of carotenoids can be altered by temperature. Transcriptional regulation of key enzymes at both the early (e.g., phytoene synthase, encoded by CrtB) and late stages (e.g., ketolases, encoded by CrtO and CrtW) of the pathway is considered a key part of the acclimation mechanism to varying temperatures. researchgate.net Studies on different cyanobacterial strains show that carotenoid content generally increases in response to temperature stress, which is a defense mechanism against the oxidative stress that accompanies such conditions. nih.gov

Table 2: Influence of Environmental Factors on Myxol Derivative Biosynthesis

| Environmental Factor | Organism | Observed Effect | Implied Function |

| High Light Intensity | Cylindrospermopsis raciborskii | Increased ratio of this compound glycoside to chlorophyll a. tandfonline.comtandfonline.com | Enhanced photoprotection against high light stress. tandfonline.comtandfonline.com |

| UV-B Radiation | Chlorogloeopsis fritschii | Upregulation of cruF, crtR, and cruG genes; increased synthesis of myxol 2′-methylpentoside. frontiersin.orgswan.ac.uknih.gov | Protection against UV-induced cellular damage. frontiersin.orgnih.gov |

| Low Temperature | Cylindrospermopsis raciborskii | Significant increase in this compound glycoside content. tandfonline.comtandfonline.com | Avoidance of photoinhibition at suboptimal temperatures. tandfonline.comtandfonline.com |

| Temperature Stress | Anabaena sp. PCC 7120 | Altered balance between β-carotene and ketocarotenoids, involving transcriptional regulation of Crt genes. ptbioch.edu.pl | Acclimation and protection against thermal stress. researchgate.netptbioch.edu.pl |

Derivatives and Analogues of 4 Hydroxymyxol

Glycosylated Forms of 4-Hydroxymyxol

Glycosylation is a common modification of myxol (B1255019) and its derivatives, leading to the formation of carotenoid glycosides. These compounds are characterized by the attachment of a sugar moiety to the carotenoid aglycone.

This compound glycoside, historically known as aphanizophyll, is a key glycosylated derivative. oup.com The aglycone (the non-sugar part) of aphanizophyll is this compound. oup.com This compound has been identified in various cyanobacteria, including Aphanizomenon flos-aquae, Microcystis aeruginosa, and Oscillatoria species. lipidbank.jp The name "aphanizophyll" was the original trivial name given to this carotenoid. oup.com However, to provide greater chemical specificity, a more systematic nomenclature is now encouraged. oup.comlipidbank.jp This updated naming convention specifies the aglycone and the attached sugar, such as "this compound 2'-glycoside," when the sugar moiety is unidentified. lipidbank.jp In a study on Cylindrospermopsis raciborskii, a bioactive component was identified as this compound 2′-glycoside (aphanizophyll). nih.gov

| Compound Name | Synonym(s) | Core Structure | Key Organisms | Reference(s) |

|---|---|---|---|---|

| This compound 2'-glycoside | Aphanizophyll | This compound | Aphanizomenon flos-aquae, Microcystis aeruginosa, Oscillatoria spp., Cylindrospermopsis raciborskii | oup.comlipidbank.jpnih.gov |

The sugar attached to the myxol-type carotenoid is often a deoxysugar like fucose or rhamnose. nih.govfrontiersin.orgswan.ac.uk While the term "aphanizophyll" or "this compound glycoside" is used when the sugar is not specified, research on related myxol compounds has identified specific glycosidic linkages. lipidbank.jp For instance, myxol and 4-ketomyxol (B1256915) have been definitively identified as 2'-fucosides in several Anabaena and Nostoc species. oup.comresearchgate.net In these cases, the sugar moiety is α-L-fucose. nih.govoup.com Although a specific report identifying the glycoside of this compound as a fucoside was not prominent in the searched literature, one study on Anabaena sp. PCC 7120 noted a minor peak that was tentatively identified as this compound 2'-fucoside. oup.com The glycosidic attachments in cyanobacterial carotenoids can also include rhamnose, chinovose, and methylated versions of these sugars, such as the 2,4-di-O-methyl-α-L-fucoside found attached to myxol in Synechocystis sp. PCC 6803. oup.comnih.govswan.ac.uk

This compound Glycoside (Aphanizophyll)

Oxidized and Other Hydroxylated Analogues

Further enzymatic modifications of the this compound structure lead to a range of oxidized and hydroxylated analogues, diversifying the carotenoid profile within an organism.

4-Ketomyxol is a prominent oxidized analogue of myxol, characterized by a ketone group at the C-4 position of the β-ionone ring. nih.govmdpi.com This ketocarotenoid is unique to cyanobacteria. researchgate.netnih.gov The conversion of myxol to 4-ketomyxol is catalyzed by a specific type of β-carotene ketolase known as CrtW. frontiersin.orgmdpi.com Like myxol and this compound, 4-ketomyxol is typically found in a glycosylated form. nih.gov Extensive research has identified 4-ketomyxol 2'-fucoside in cyanobacteria such as Anabaena sp. PCC 7120 and Nostoc punctiforme PCC 73102. oup.comresearchgate.net The presence of the keto group extends the conjugated double bond system of the molecule, which alters its light-absorbing properties. nih.gov

| Analogue Name | Modification | Typical Form | Key Organisms | Reference(s) |

|---|---|---|---|---|

| 4-Ketomyxol | Oxidation (C-4 keto group) | Glycosylated (e.g., 2'-fucoside) | Anabaena spp., Nostoc spp., Cylindrospermopsis raciborskii | nih.govnih.govoup.comresearchgate.net |

| 2-Hydroxymyxol | Hydroxylation (C-2 hydroxyl group) | Glycosylated (e.g., 2'-fucoside) | Thermosynechococcus elongatus, Calothrix sp. | mdpi.comresearchgate.netresearchgate.net |

2-Hydroxymyxol is another hydroxylated analogue, featuring an additional hydroxyl group at the C-2 position of the β-ionone ring. mdpi.comresearchgate.net This compound is formed when the enzyme 2,2′-β-hydroxylase (CrtG) acts on myxol. mdpi.comresearchgate.net The same enzyme is also responsible for converting caloxanthin (B1256972) to nostoxanthin (B1256873), indicating its involvement in multiple carotenoid pathways. researchgate.net 2-Hydroxymyxol is also found as a glycoside. For example, 2-hydroxymyxol 2′-fucoside has been identified in Thermosynechococcus elongatus, and 2-hydroxymyxol 2'-methylpentoside has been found in Chlorogloeopsis fritschii and Calothrix sp. frontiersin.orgswan.ac.ukmdpi.comresearchgate.net

4-Ketomyxol

Structural Diversity and Modifications within the Carotenoid Moiety

The diversity of myxol-type carotenoids extends from variations in the terminal ring structures. The fundamental structure is myxol, a monocyclic carotenoid derived from γ-carotene. gerli.com The primary modifications to this carotenoid moiety involve hydroxylation and oxidation at specific carbon atoms of the cyclohexene (B86901) ring.

Hydroxylation: Hydroxyl groups can be introduced at the C-2, C-3, and C-4 positions. The C-3 hydroxyl group is a defining feature of myxol itself. mdpi.com Further hydroxylation by the CrtG enzyme at the C-2 position yields 2-hydroxymyxol. researchgate.net The presence of a hydroxyl group at the C-4 position results in this compound, the parent compound of this article. lipidbank.jp

Oxidation: The hydroxyl group at the C-4 position can be oxidized to a keto group, forming 4-ketomyxol. mdpi.com This conversion is catalyzed by the CrtW ketolase and represents a significant structural modification that impacts the electronic and physical properties of the carotenoid. frontiersin.orgmdpi.com

Glycosylation: The hydroxyl group at the 2' position of the acyclic end of the carotenoid is the site of glycosylation, a feature that is highly characteristic of cyanobacterial myxol-type compounds. asm.org The nature of the attached sugar (fucose, rhamnose, chinovose, etc.) and its potential methylation adds another layer of structural diversity. oup.comnih.govswan.ac.uk

These modifications result in a suite of related compounds—myxol, 2-hydroxymyxol, this compound, and 4-ketomyxol—all of which are typically present as glycosides within the same organism, creating a complex carotenoid profile tailored to the organism's specific physiological needs. mdpi.comresearchgate.net

Implications of Glycosylation on Biosynthetic Route and Biological Activity

The addition of a sugar moiety to the this compound structure, a process known as glycosylation, has profound implications for both its biosynthetic pathway and its ultimate biological function. This modification, converting the lipophilic carotenoid into an amphipathic glycoside, introduces significant changes in its chemical properties and interactions within biological systems.

Modification of the Biosynthetic Pathway

Glycosylation is a critical branching point in the carotenoid biosynthesis pathway in many cyanobacteria. The presence or absence of a key enzyme, a glycosyltransferase, dictates whether the final products are free carotenoids or carotenoid glycosides.

The biosynthesis of myxol glycosides, including this compound glycosides, typically involves the enzyme 2'-O-glycosyltransferase, designated as CruG. nih.govresearchgate.netasm.org This enzyme catalyzes the attachment of a sugar molecule to the 2'-hydroxyl group of the myxol precursor. nih.govasm.org The specific sugar attached can vary between different cyanobacterial species, with common examples being fucose, rhamnose, and dimethyl-fucose. asm.orgresearchgate.net

Research on various cyanobacteria suggests a sequential pathway where myxol is first glycosylated and then may undergo further modifications. For instance, in Anabaena sp. PCC 7120, the precursor myxol is converted to myxol 2'-fucoside by a glycosyltransferase. ptbioch.edu.pl This glycosylated intermediate can then be acted upon by other enzymes, such as the ketolase CrtW, to produce derivatives like 4-ketomyxol 2'-fucoside. ptbioch.edu.pl This indicates that glycosylation is not necessarily the final step but can be a prerequisite for subsequent enzymatic transformations.

The genetic basis for this pathway divergence is clearly illustrated by the case of Anabaena variabilis ATCC 29413. This strain produces the free, non-glycosylated forms of myxol and this compound but lacks myxol glycosides. oup.comnih.gov This absence is attributed to the lack of a functional gene for glycosyltransferase, preventing the attachment of a sugar moiety to the myxol core. oup.comnih.gov

Table 1: Key Enzymes in the Myxol Glycosylation Pathway

| Enzyme | Gene | Function | Organism Example |

| 1'-Hydroxylase | cruF | Adds a hydroxyl group at the C-1' position of the ψ-end of the carotenoid. nih.gov | Synechococcus sp. PCC 7002 nih.gov |

| 2'-O-Glycosyltransferase | cruG | Attaches a sugar moiety to the 2'-hydroxyl group of the myxol precursor. nih.govresearchgate.netasm.org | Synechococcus sp. PCC 7002, Chlorogloeopsis fritschii PCC 6912 nih.govswan.ac.uk |

| β-Carotene Ketolase | crtW | Catalyzes the synthesis of keto-myxoxanthophyll from myxoxanthophyll. ptbioch.edu.pl | Anabaena sp. PCC 7120 ptbioch.edu.pl |

Impact on Biological Activity

While many carotenoids are known for their antioxidant properties, the glycosylation of this compound introduces a distinct and potent biological activity: teratogenicity. nih.gov The glycosylated form of this compound is also known as aphanizophyll. oup.comnih.gov

Teratogenic Effects

Studies utilizing the zebrafish (Danio rerio) embryo model have identified this compound 2'-glycoside, along with related myxol glycosides, as potent teratogens. nih.govmiami.edu This represents the first report of significant toxicity associated with these widespread cyanobacterial metabolites. nih.gov

The proposed mechanism for this developmental toxicity is that the myxol glycosides function as "pro-retinoids". nih.gov In this model, the glycosylated carotenoids are substrates for carotenoid cleavage enzymes (CCEs) within the developing embryo. These enzymes cleave the carotenoid backbone, leading to the production of retinoids, such as retinoic acid. nih.gov Retinoic acid is a critical signaling molecule that regulates many aspects of embryonic development; however, when present in excess, it is a well-established and potent teratogen. nih.gov The developmental toxicity of the cyanobacterial carotenoid glycosides is therefore consistent with this pro-retinoid mechanism. nih.gov

Table 2: Examples of Glycosylated Myxol Derivatives in Cyanobacteria

| Compound Name | Base Carotenoid | Glycoside Moiety | Found In |

| Myxol 2'-fucoside | Myxol | Fucose | Anabaena sp. PCC 7120, Nostoc punctiforme PCC 73102 oup.com |

| 4-Ketomyxol 2'-fucoside | 4-Ketomyxol | Fucose | Anabaena sp. PCC 7120, Nostoc punctiforme PCC 73102 oup.com |

| 2-Hydroxymyxol 2'-fucoside | 2-Hydroxymyxol | Fucose | Thermosynechococcus elongatus BP-1 nih.gov |

| This compound 2'-glycoside (Aphanizophyll) | This compound | Not specified in all studies | Cylindrospermopsis raciborskii nih.gov |

| Myxol 2'-dimethyl-fucoside | Myxol | 2,4-di-O-methyl-fucose | Synechocystis sp. PCC 6803 oup.com |

The addition of the sugar group to the this compound molecule fundamentally alters its biological role from a likely structural or photoprotective pigment to a potential developmental toxin under specific conditions. This highlights the critical influence of glycosylation on the function of natural products.

Biological Mechanisms and Functions of 4 Hydroxymyxol

Photoprotective Mechanisms

Under conditions of high light intensity, photosynthetic organisms can absorb more light energy than they can utilize for carbon fixation. This excess energy can lead to the formation of harmful reactive oxygen species (ROS), which can damage cellular components. 4-Hydroxymyxol is involved in mechanisms that safely dissipate this excess energy.

Role in Excess Light Energy Dissipation

When photosynthetic organisms are exposed to excess light, they activate photoprotective mechanisms to prevent damage. isaaa.orgwikipedia.org One of the key strategies is the dissipation of this excess energy as harmless heat, a process known as non-photochemical quenching (NPQ). wikipedia.orgmdpi.com Carotenoids like this compound are crucial to this process. Studies on the invasive cyanobacterium Cylindrospermopsis raciborskii have shown that the ratio of photoprotective carotenoids, including this compound glycoside, to chlorophyll (B73375) a increases significantly under conditions of high light stress, particularly at suboptimal temperatures. tandfonline.comtandfonline.com This indicates that this compound plays a vital role in dissipating excess light energy to protect the photosynthetic apparatus from photoinhibition. tandfonline.comtandfonline.com The increased concentration of these carotenoids allows the organism to harmlessly release the excess absorbed light energy as heat. isaaa.org

Interaction with Photosynthetic Apparatus (e.g., Phycobilisomes, PSI, PSII)

The photosynthetic apparatus in cyanobacteria consists of several key components, including Photosystem I (PSI), Photosystem II (PSII), and light-harvesting antenna complexes called phycobilisomes (PBS). mdpi.comfrontiersin.orgebi.ac.uk Phycobilisomes capture light energy and transfer it to the reaction centers of PSII and PSI. mdpi.comelifesciences.orgnih.gov Carotenoids are integral to the structure and function of these photosynthetic complexes. researchgate.net While the direct binding of this compound to these specific complexes is an area of ongoing research, it is known that myxol (B1255019) glycosides, a class of compounds to which this compound belongs, are involved in providing photoprotection to the cell wall. nih.gov The Orange Carotenoid Protein (OCP), which binds a keto-carotenoid, is a key player in photoprotection, quenching excess energy absorbed by the phycobilisomes to protect both PSI and PSII reaction centers. nih.gov The presence and upregulation of this compound under high light stress suggest its close association with the photosynthetic apparatus to shield it from photodamage. tandfonline.comtandfonline.com

Comparison with Photoprotective Functions of Other Carotenoids (e.g., Zeaxanthin)

Zeaxanthin (B1683548) is a well-known carotenoid with a critical role in photoprotection in plants and some cyanobacteria through the xanthophyll cycle. researchgate.netnih.gov This cycle involves the enzymatic conversion of violaxanthin (B192666) to zeaxanthin under high light, which then facilitates the dissipation of excess energy. researchgate.netmaulanaazadcollegekolkata.ac.in In many cyanobacteria, however, the xanthophyll cycle is absent. tandfonline.com Instead, carotenoid glycosides like this compound glycoside and myxol glycoside appear to fulfill a similar photoprotective function. tandfonline.com Research suggests that in cyanobacterial species containing large amounts of carotenoid glycosides, there are few or no xanthophylls like zeaxanthin, and vice versa. tandfonline.com This functional replacement indicates that this compound and its derivatives are the primary molecules responsible for non-photochemical quenching and protection against light-induced damage in these organisms. tandfonline.com While both this compound and zeaxanthin are involved in dissipating excess light energy, they operate through different molecular mechanisms and are characteristic of different groups of photosynthetic organisms. tandfonline.comencyclopedia.pub

Cellular Membrane Stabilization and Integrity

The structural integrity of cellular membranes is vital for the proper functioning of a cell, controlling the passage of substances and housing important protein complexes. open.edunih.gov Carotenoids, including this compound, contribute to the stability and reinforcement of these membranes.

Reinforcement of Thylakoid Membranes

Adaptive Roles in Response to Environmental Stressors

The carotenoid this compound, typically found as a glycoside, plays a significant role in the ability of certain cyanobacteria to adapt to and withstand environmental challenges. Its production is notably influenced by stressors such as low temperatures, high light intensity, and ultraviolet (UV) radiation.

Upregulation under Low Temperature Conditions

Studies have shown that a decrease in temperature can trigger an increased accumulation of myxoxanthophylls, a class of carotenoid glycosides that includes this compound glycoside, in various cyanobacteria. tandfonline.comptbioch.edu.pl For instance, in the invasive cyanobacterium Cylindrospermopsis raciborskii, the ratio of photoprotective carotenoids, particularly this compound glycoside, to chlorophyll a increases significantly as temperatures decrease from 20°C to 10°C. tandfonline.com This response suggests that at lower, suboptimal temperatures, these organisms enhance their photoprotective capacity to prevent photoinhibition. tandfonline.comtandfonline.com The increased synthesis of these polar carotenoids at low temperatures may also contribute to decreasing membrane fluidity, a crucial structural adaptation. tandfonline.com

Research comparing the invasive C. raciborskii with the native Aphanizomenon gracile revealed that the former shows a more pronounced increase in the this compound glycoside to chlorophyll a ratio in response to cold stress. tandfonline.com This heightened photoprotective response is thought to be a key factor in the successful colonization of new, cooler habitats by species originally from tropical environments. tandfonline.com

Table 1: Response of Cyanobacterial Pigments to Low Temperature

| Species | Condition | Observed Change in this compound Glycoside | Reference |

| Cylindrospermopsis raciborskii | Decrease from 20°C to 10°C | Significant increase in the ratio to chlorophyll a. | tandfonline.com |

| Aphanizomenon gracile | Decrease from 20°C to 10°C | Less pronounced increase compared to C. raciborskii. | tandfonline.com |

Contribution to Acclimation to High Irradiance and UV Exposure

High levels of light and UV radiation are significant environmental stressors for photosynthetic organisms. nih.gov In response, cyanobacteria have developed mechanisms to protect their photosynthetic machinery from damage. nih.gov The accumulation of certain carotenoids, including this compound glycoside, is a key component of this defense.

When exposed to increasing light intensities, especially at suboptimal temperatures, cyanobacteria like C. raciborskii upregulate the production of photoprotective carotenoids. tandfonline.com The ratio of this compound glycoside to chlorophyll a increases steeply under these conditions, indicating its role in dissipating excess light energy and protecting the photosynthetic apparatus from photo-oxidative damage. tandfonline.comtandfonline.com This response is crucial for survival in environments with fluctuating or consistently high light levels. journals.ac.za

Table 2: Pigment Response to High Irradiance in C. raciborskii at 15°C

| Light Intensity (µmol photons m⁻² s⁻¹) | Change in Chlorophyll a | Change in this compound Glycoside to Chlorophyll a Ratio | Reference |

| 80 to 300 | Decrease | Steep Increase | tandfonline.com |

Broader Ecological Significance in Microbial Communities

The production of this compound and other related carotenoids by cyanobacteria has wider implications for the structure and function of microbial communities. These compounds are not just vital for the survival of the producing organism but also influence the dynamics of the surrounding ecosystem.

The ability of cyanobacteria to thrive in diverse and often harsh environments, facilitated by pigments like this compound, makes them important primary producers in many aquatic and terrestrial ecosystems. oup.com Their capacity to acclimate to varying light and temperature conditions contributes to their ecological success and their role as a foundational component of microbial food webs. tandfonline.comnih.gov

Advanced Analytical Methodologies for 4 Hydroxymyxol Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the structural features of carotenoids. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce its connectivity, stereochemistry, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. While specific comprehensive ¹H-NMR data for 4-hydroxymyxol is not extensively detailed in the available literature, related studies on similar carotenoids provide a basis for understanding its structural components. For instance, the ¹H-NMR spectrum of myxol (B1255019), a closely related compound, has been instrumental in its identification. oup.com The presence of specific chemical shifts and coupling constants in the NMR spectrum allows for the assignment of protons to their respective positions within the molecule, confirming the presence of features like the γ-carotene derivative structure with multiple conjugated double bonds. oup.com In the analysis of this compound, a mixture of (4R) and (4S) isomers was identified, and specific proton signals were assigned to each configuration. oup.com The near-equal intensity of these signals indicated an almost identical molar ratio of the two isomers. oup.com

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems, which are characteristic of carotenoids. uobabylon.edu.iq The UV/Vis spectrum of this compound and its glycoside derivatives exhibits characteristic absorption maxima. For instance, this compound 2'-glycoside shows absorption maxima (λmax) at 451, 476, and 507 nm. noaa.gov The spectral fine structure, often denoted as %III/II, which is the ratio of the peak heights of the longest and middle wavelength absorption bands, is a key identifier. oup.com For this compound 2'-glycoside, the %III/II value is 56. noaa.gov These absorption patterns are indicative of a γ-carotene derivative with an extensive system of conjugated double bonds. oup.com

| Compound | λmax (nm) | %III/II |

| This compound 2'-glycoside | 451, 476, 507 noaa.gov | 56 noaa.gov |

| Myxol | 450, 474, 504 oup.com | 58 oup.com |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, as well as providing structural information through fragmentation patterns. free.fr

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the precise determination of the molecular formula of a compound. For this compound 2'-glycoside, HRESIMS analysis yielded a molecular ion at m/z 744.4548, corresponding to the molecular formula C₄₆H₆₄O₈. noaa.gov This high level of accuracy is crucial for distinguishing between compounds with similar nominal masses. The technique is also used to identify related compounds by observing the loss of specific fragments, such as the loss of a methylpentoside group from this compound 2'-glycoside, which results in a fragment ion at m/z 583.4. noaa.gov

| Compound | Molecular Formula | [M]⁺ (m/z) |

| This compound 2'-glycoside | C₄₆H₆₄O₈ | 744.4548 noaa.gov |

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is another soft ionization technique used in mass spectrometry, particularly for polar and thermally labile molecules like carotenoids. iitm.ac.in In the analysis of this compound, FAB mass spectrometry was used to determine its molecular weight. The mass spectrum showed a molecular ion [M]⁺ at m/z 600.42, which corresponds to the exact mass of 600.41786 and the molecular formula C₄₀H₅₆O₄. This technique provides essential data for confirming the identity of the compound.

| Compound | Molecular Formula | Exact Mass | [M]⁺ (m/z) |

| This compound | C₄₀H₅₆O₄ | 600.41786 | 600.42 |

| Myxol | C₄₀H₅₆O₃ | 584.42295 | 584.42 |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) represents a powerful platform for the analysis of complex biological extracts, including those containing carotenoids like this compound. This technique leverages the high separation efficiency and speed of UPLC, which uses sub-2 µm particle columns, with the high resolution and mass accuracy of QTOF-MS. The result is a high-throughput method capable of identifying and quantifying compounds even at low concentrations in intricate matrices such as those from cyanobacteria. worktribe.comresearchgate.net

In the context of this compound research, UPLC-QTOF-MS is particularly advantageous for untargeted metabolomics and lipidomics studies of cyanobacteria. mdpi.comnih.govup.pt The methodology allows for the comprehensive profiling of cellular lipids and pigments under various conditions. mdpi.com For analysis, lipid and pigment extracts are typically injected into the UPLC system, where compounds are separated on a reversed-phase column (e.g., C18 or C8). The separated analytes are then ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and analyzed by the QTOF-MS. incois.gov.inmdpi.com The QTOF analyzer provides accurate mass measurements (typically with errors <5 ppm), which enables the determination of elemental compositions, and tandem mass spectrometry (MS/MS) capabilities, which provide structural information through fragmentation patterns. mdpi.com

A typical UPLC-QTOF-MS workflow for analyzing cyanobacterial metabolites involves sample extraction with a solvent mixture like methanol (B129727)/water, followed by chromatographic separation using a gradient elution. mdpi.com For instance, a common mobile phase combination is water with a small percentage of formic acid (A) and an organic solvent mixture like acetonitrile/methanol with formic acid (B). mdpi.com The high-resolution mass data acquired (MSE) allows for the simultaneous collection of precursor and fragment ion information, facilitating the identification of known and unknown compounds, including various carotenoids and their derivatives. worktribe.com While specific studies focusing exclusively on this compound using this technique are not prevalent, the methodology is well-established for profiling carotenoids in cyanobacteria like Synechococcus and Synechocystis, where this compound and its glycosides are found. worktribe.commdpi.comnih.gov

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Chromatography System | UPLC | Acquity UPLC System (Waters) or equivalent worktribe.commdpi.com |

| Column | Reversed-Phase | Acquity UPLC BEH HSS T3 C18 (100 x 2.1 mm, 1.7 µm) mdpi.com |

| Mobile Phase A | Aqueous | Methanol:Water:Formic Acid (50:50:0.5, v/v/v) with 5 mM ammonium (B1175870) formate (B1220265) mdpi.com |

| Mobile Phase B | Organic | Methanol:Acetonitrile:Formic Acid (59:40:0.5, v/v/v) with 5 mM ammonium formate mdpi.com |

| Mass Spectrometer | High-Resolution MS | Quadrupole Time-of-Flight (QTOF) worktribe.commdpi.com |

| Ionization Source | Soft Ionization | Electrospray Ionization (ESI), positive and negative modes mdpi.commdpi.com |

| Data Acquisition | MS and MS/MS | MSE (simultaneous acquisition of low and high energy spectra) worktribe.commdpi.com |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) in Lipid Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to traditional mass spectrometry. researchgate.net It separates ions in the gas phase based on their size, shape, and charge, a property measured as the collision cross-section (CCS). researchgate.netnih.gov This capability is particularly valuable in lipidomics and the analysis of complex isomeric mixtures, such as those involving carotenoids. nih.govacs.org The separation occurs on a millisecond timescale, making it compatible with high-speed mass analyzers like TOF-MS. nih.gov

For carotenoid research, IMS-MS offers the ability to distinguish between isomers (e.g., cis/trans isomers) that are often difficult or impossible to separate by chromatography or mass alone. nih.govnih.gov The CCS value provides an additional, orthogonal physicochemical parameter that increases the confidence of compound identification. mdpi.com For example, studies have successfully used traveling-wave ion mobility spectrometry (TWIMS) to separate all-trans and cis-isomers of β-carotene and lycopene (B16060), demonstrating that the more compact cis-isomers have smaller CCS values than the linear all-trans forms. nih.gov

While direct IMS-MS analysis of this compound has not been specifically detailed in the literature, the principles demonstrated with other carotenoids are directly applicable. Given that this compound can exist in different isomeric forms, IMS-MS would be a powerful tool for its characterization. The technique can be integrated into UPLC-MS workflows (UPLC-IMS-MS) to enhance peak capacity and spectral clarity, helping to resolve target analytes from complex matrix interferences. researchgate.net This is highly relevant for analyzing this compound within cyanobacterial extracts, which contain a multitude of structurally similar lipids and pigments. nih.govacs.org

| Carotenoid Isomer | Experimental Collision Cross-Section (CCS) in N₂ (Ų) | Reference |

|---|---|---|

| all-trans-Lycopene | 236 | nih.gov |

| cis-Lycopene | 180 | nih.gov |

| all-trans-β-Carotene | 225 | nih.gov |

| cis-β-Carotene | 181 | nih.gov |

| Zeaxanthin (B1683548) (all-trans) | ~202 (reference) | nih.govacs.org |

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation, identification, and quantification of carotenoids, including this compound, from biological sources. asm.orgresearchgate.net The method's reliability and high resolution make it ideal for analyzing complex pigment mixtures extracted from cyanobacteria like Anabaena and Synechocystis. nih.govoup.com

Reversed-phase (RP) HPLC is the most common mode used for carotenoid analysis. Separation is achieved based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18 or C30) and a polar mobile phase. In the case of this compound, which is a polar xanthophyll, its retention time will be shorter compared to nonpolar carotenes like β-carotene under RP-HPLC conditions. Studies on Anabaena variabilis have successfully separated free myxol and this compound from other cellular pigments such as β-carotene, echinenone (B51690), and canthaxanthin (B1668269). researchgate.netoup.com A typical method involves extracting pigments with an acetone/methanol mixture and analyzing them on a C18 column with a gradient elution program. nih.gov For instance, a mobile phase starting with a methanol/water mixture and transitioning to 100% methanol is effective for resolving these compounds. researchgate.netoup.com

| Parameter | Condition for Anabaena Carotenoid Separation | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | µBondapak C18 (8 x 100 mm) nih.gov |

| Mobile Phase | Gradient Elution | Methanol/Water (9:1, v/v) for 20 min, then 100% Methanol researchgate.netnih.govoup.com |

| Flow Rate | Typical Analytical Flow | 2.0 mL/min researchgate.netnih.gov |

| Detection | UV/Vis Absorbance | 475 nm (for carotenoids) and 664 nm (for Chlorophyll (B73375) a) researchgate.netoup.com |

| Identified Compounds | Pigments in A. variabilis | This compound, Myxol, β-Carotene, Echinenone, Canthaxanthin oup.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique for the qualitative analysis and preparative separation of carotenoids. ajol.info It is based on the principle of adsorption chromatography, where compounds are separated on a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel, based on their differential affinity for the stationary phase and the mobile phase. ajol.info

In the analysis of cyanobacterial pigments, TLC is often used as a preliminary separation step or to confirm the absence or presence of certain classes of compounds. oup.com For instance, in the study of Anabaena variabilis, TLC on silica gel was used to confirm the absence of polar carotenoid glycosides. oup.com The polarity of the carotenoid dictates its mobility on the TLC plate; more polar compounds like this compound and myxoxanthophyll interact more strongly with the polar silica gel and thus have lower Retention Factor (Rf) values compared to nonpolar carotenes. nih.gov

The choice of the mobile phase is critical for achieving good separation. Various solvent systems, typically mixtures of nonpolar and moderately polar organic solvents, are used. For separating complex cyanobacterial extracts, a mixture of n-butanol, pyridine, and water or systems containing petroleum ether, n-propanol, or chloroform/methanol have been employed. nih.govnih.gov Visualization of the separated carotenoid spots is straightforward due to their native color, though spraying reagents can be used for other, colorless compounds. ajol.info

| Stationary Phase | Mobile Phase (Solvent System) | Application/Separated Compounds | Reference |

|---|---|---|---|

| Silica Gel G | Toluene: Ethyl Acetate: Formic Acid (5:4:1) | General phytochemical screening of Nostoc muscorum | ijfans.org |

| Silica Gel | n-Butanol: Pyridine: Water (10:3:3) | Sugar analysis in Synechocystis (relevant for glycoside moieties) | nih.gov |

| Silica Gel | 0.8% n-Propanol in Light Petroleum (60-80°C) | Separation of microalgal pigments including myxoxanthophyll | nih.gov |

| Silica Gel | Chloroform: Methanol: Hexane (17:4:1) | Purification of phycocyanobilin from Thermosynechococcus | |

| Silica Gel | Methanol (100%) | Characterization of phycocyanin (Rf = 0.88) | ajgreenchem.com |

Integrated Analytical Platforms and Multi-Dimensional Separation Methods

The immense chemical complexity of natural product extracts, such as those from cyanobacteria containing this compound, often exceeds the resolving power of single-dimension chromatography. csic.eschromatographyonline.com Integrated analytical platforms, particularly comprehensive two-dimensional liquid chromatography (LC×LC), provide a powerful solution by coupling two independent and orthogonal separation mechanisms. chromatographyonline.comacs.org This approach dramatically increases peak capacity, allowing for the separation of hundreds or even thousands of compounds in a single analysis. csic.eschromatographyonline.com

A common and effective LC×LC setup for carotenoid analysis combines a normal-phase (NP) separation in the first dimension with a reversed-phase (RP) separation in the second dimension (NP-LC×RP-LC). chromatographyonline.comacs.org In this configuration, carotenoids are first separated into classes based on their polarity on a cyano or silica column. chromatographyonline.comchromatographyonline.com Fractions from the first dimension are then systematically transferred via a switching valve to a second, fast-separating RP column (e.g., a C18 with fused-core particles), where they are further separated based on hydrophobicity. chromatographyonline.com This high degree of orthogonality ensures that structurally similar compounds, such as carotenoid esters and isomers that might co-elute in a one-dimensional system, are well-resolved in the two-dimensional space. acs.orgacs.org

When coupled with photodiode array (PDA) and mass spectrometry (MS) detectors, LC×LC-PDA-MS systems offer unparalleled capabilities for the detailed characterization of complex carotenoid profiles without requiring extensive sample cleanup or saponification. chromatographyonline.comacs.org This is crucial for studying native carotenoid compositions, including labile compounds like this compound and its esters. chromatographyonline.com The enhanced separation reduces ion suppression effects in the MS source, leading to improved sensitivity and more reliable identification and quantification. chromatographyonline.com While not yet specifically applied to this compound, this technology has been used to identify over 40 different carotenoids in complex samples like red orange essential oil, demonstrating its immense potential for the comprehensive analysis of cyanobacterial metabolomes. acs.org

Computational Chemistry and Molecular Modeling of 4 Hydroxymyxol

Molecular Mechanics and Empirical Force Field Development

Molecular mechanics (MM) serves as a cornerstone for simulating large biomolecular systems, including the interactions of carotenoids like 4-hydroxymyxol within their native environments. nih.gov The development of accurate empirical force fields is critical for these simulations. randallcygan.com A force field is a set of parameters and mathematical functions that describe the potential energy of a system of atoms. wikipedia.org These parameters are typically derived from a combination of experimental data and high-level quantum mechanical calculations. randallcygan.comnih.gov

For a molecule like this compound, a force field would define parameters for bonded interactions (bond stretching, angle bending, and dihedral angles) and non-bonded interactions (van der Waals forces and electrostatic interactions). nih.gov General force fields like AMBER, CHARMM, and OPLS are often used for biomolecular simulations and can be adapted for specific molecules like this compound. diva-portal.orggithub.io The process involves assigning atom types and partial charges to each atom in the this compound molecule. nih.gov The accuracy of these parameters directly impacts the reliability of subsequent simulations. For instance, the OPLS-AA force field derives its bond and angle parameters from established force fields like AMBER, while torsional parameters are fitted to quantum chemical calculations. github.io

Table 1: Key Components of a Molecular Mechanics Force Field for this compound

| Interaction Type | Description | Key Parameters |

| Bond Stretching | Represents the energy required to stretch or compress a chemical bond from its equilibrium length. | Equilibrium bond length (b₀), Force constant (K_b) |

| Angle Bending | Describes the energy associated with deforming the angle between three bonded atoms. | Equilibrium angle (θ₀), Force constant (K_θ) |

| Torsional/Dihedral | Accounts for the energy barrier to rotation around a chemical bond. | Torsional parameters (K_ϕ,n, δ_n), Improper dihedral parameters (K_φ, φ₀) |

| Non-bonded | Includes van der Waals and electrostatic interactions between atoms that are not directly bonded. | Lennard-Jones parameters, Partial atomic charges |

The development of a specific force field for this compound would ideally involve fitting these parameters to reproduce experimental data, such as crystallographic structures or spectroscopic measurements, as well as data from quantum chemical calculations to ensure an accurate representation of its potential energy surface. randallcygan.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. openaccessjournals.comwikipedia.org These methods solve the Schrödinger equation for a given molecule, yielding information about its wave function, from which various properties can be derived. openaccessjournals.com For this compound, quantum chemical calculations are invaluable for understanding its chemical behavior.

Density Functional Theory (DFT) is a widely used quantum chemical method that can predict a range of properties with reasonable computational cost. wikipedia.org DFT calculations can be employed to determine the optimized geometry of this compound, its electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and its molecular electrostatic potential. scielo.org.mx The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's electronic excitability and reactivity. scielo.org.mx

These calculations can also predict spectroscopic properties, which can be compared with experimental data for validation. wikipedia.org Furthermore, quantum chemistry is instrumental in studying reaction mechanisms. By calculating the energies of reactants, products, and transition states, researchers can determine reaction energies and activation barriers, providing a deeper understanding of the chemical transformations this compound might undergo. nih.gov For instance, understanding the electronic transitions can help interpret the UV-visible absorption spectrum of this compound.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By numerically solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of the molecule's conformational dynamics. nih.govrsc.org

For a flexible molecule like this compound, MD simulations can reveal the range of accessible conformations and the transitions between them. mdpi.com These simulations are crucial for understanding how the molecule behaves in different environments, such as in solution or when bound to a protein. nih.gov The simulations can be performed using the force fields developed through molecular mechanics. nih.gov

Key insights from MD simulations of this compound could include:

Conformational Preferences: Identifying the most stable and populated conformations of the molecule.

Flexibility and Dynamics: Characterizing the motion of different parts of the molecule, such as the rotation of the cyclohexene (B86901) ring or the flexibility of the polyene chain. mdpi.com

Solvation Effects: Understanding how the presence of a solvent, like water, influences the conformation and dynamics of this compound. nih.gov

Interaction with other molecules: Simulating the binding of this compound to other molecules, such as proteins or lipids, to understand the binding process and the resulting conformational changes. dovepress.commdpi.com